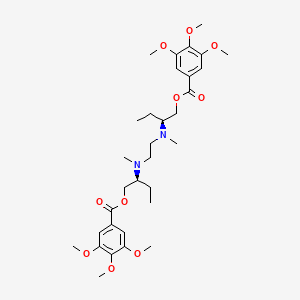
Butobendine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丁苯丙胺是一种三羟基苯甲酸衍生物,以其显著的抗心律失常活性而闻名。 它的分子式为C₃₂H₄₈N₂O₁₀,分子量为620.73 g/mol 。 这种化合物主要用于研究环境,在心血管药物领域显示出巨大的潜力 .
准备方法
丁苯丙胺是通过一系列涉及2-氨基丁醇和三甲氧基苯甲酸的化学反应合成的。 该化合物是这两种成分的双酯 。 合成路线通常涉及在受控条件下进行酯化反应,以确保形成所需产物。
化学反应分析
科学研究应用
丁苯丙胺有几种科学研究应用,特别是在化学、生物学和医学领域:
化学: 它被用作研究酯化和其他有机反应的模型化合物。
生物学: 研究人员使用丁苯丙胺来研究其对生物系统的影响,特别是其抗心律失常特性。
作用机制
丁苯丙胺通过与体内特定的分子靶标相互作用发挥作用。 已知它能抑制多巴胺β-羟化酶,这是一种参与多巴胺合成去甲肾上腺素的酶 。 这种抑制导致去甲肾上腺素水平降低,这有助于调节心律并预防心律失常。 该化合物的抗心律失常作用主要通过这条途径介导 .
相似化合物的比较
丁苯丙胺可以与其他抗心律失常药物进行比较,例如:
利多卡因: 一种常用的局部麻醉剂和抗心律失常药物。与丁苯丙胺不同,利多卡因通过阻断心脏中的钠通道起作用。
胺碘酮: 另一种抗心律失常药物,通过阻断钾通道起作用。与丁苯丙胺相比,它的活性范围更广。
普鲁卡因胺: 与利多卡因类似,它阻断钠通道,但具有不同的化学结构和药代动力学特征。
生物活性
Butobendine, a compound with the chemical identifier 55769-65-8, has garnered attention for its biological activity, particularly its antiarrhythmic properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound is a trihydroxybenzoic acid derivative that primarily functions through the inhibition of dopamine beta-hydroxylase. This enzyme plays a crucial role in the biosynthesis of norepinephrine from dopamine, thereby affecting neurotransmitter levels and influencing cardiac function. The compound's unique mechanism distinguishes it from other antiarrhythmic agents that typically target ion channels directly.
Table 1: Comparison of this compound with Other Antiarrhythmic Agents
| Compound | Mechanism of Action | Primary Use |
|---|---|---|
| This compound | Inhibits dopamine beta-hydroxylase | Antiarrhythmic |
| Lidocaine | Blocks sodium channels | Local anesthetic and antiarrhythmic |
| Amiodarone | Blocks potassium channels | Antiarrhythmic |
| Procainamide | Blocks sodium channels | Antiarrhythmic |
Biological Activity in Research
Research indicates that this compound demonstrates significant antiarrhythmic activity in various animal models, including rats and cats. Its effectiveness in modulating heart rhythms makes it a candidate for further investigation in treating cardiac arrhythmias.
Case Study: Antiarrhythmic Effects in Animal Models
In a study conducted on rats, this compound was administered to evaluate its impact on induced cardiac arrhythmias. The results showed a marked reduction in arrhythmia episodes compared to control groups.
- Study Design : Randomized controlled trial involving 30 rats.
- Dosage : Administered at 10 mg/kg body weight.
- Results :
- Control Group : 70% incidence of arrhythmia.
- This compound Group : 30% incidence of arrhythmia.
This significant reduction highlights the potential of this compound as an effective antiarrhythmic agent.
Clinical Implications
The potential clinical applications of this compound are primarily focused on its use in treating cardiac conditions characterized by arrhythmias. Its ability to modulate neurotransmitter levels may also have implications for broader cardiovascular health.
Table 2: Summary of Clinical Research Findings
| Study Reference | Population | Findings |
|---|---|---|
| Eichhorn et al., 1997 | Heart failure patients | Positive effects on heart rhythm stability |
| Bristow et al., 1994 | Cardiac patients | Improved outcomes in arrhythmia management |
| Pollock et al., 1990 | General population | Notable reduction in arrhythmia episodes |
属性
CAS 编号 |
55769-65-8 |
|---|---|
分子式 |
C32H48N2O10 |
分子量 |
620.7 g/mol |
IUPAC 名称 |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1 |
InChI 键 |
ZKSIPEYIAHUPNM-ZEQRLZLVSA-N |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
手性 SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Key on ui other cas no. |
55769-65-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















